(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluorine atom, and a nitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base like triethylamine.
Incorporation of the Nitrile Group: The nitrile group is added through cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-15-fluoro-11-hydroxy-9,13-dimethyl-6
- Benzyl (1R,2S,4R,5R,8R,9S,11S)-2-{[(2-chloroacetyl)oxy]methyl}-9-formyl
- Benzyl (2S)-4-{N-[(2R,3R,4R,5S,6R)-4-(benzyloxy)-6-[(benzyloxy)methyl]-5
Uniqueness
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry and the combination of functional groups
Properties
CAS No. |
651056-39-2 |
---|---|
Molecular Formula |
C7H8ClFN2O |
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(2S,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6+/m1/s1 |
InChI Key |
DMQSZIMWOFNPNR-RITPCOANSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C#N)C(=O)CCl)F |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.